4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Vue d'ensemble

Description

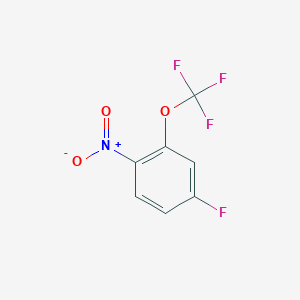

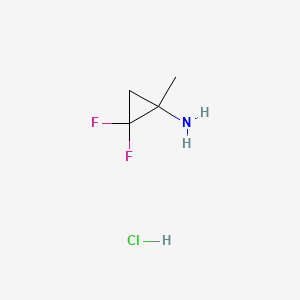

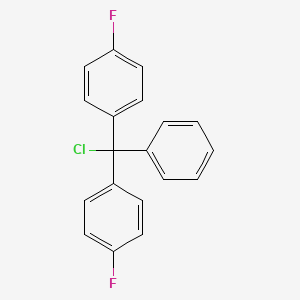

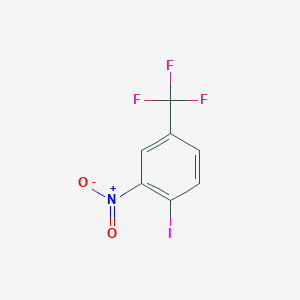

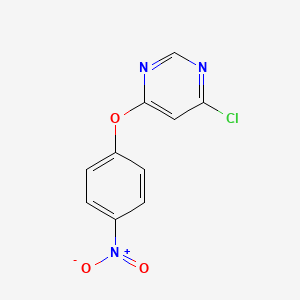

“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .

Molecular Structure Analysis

The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis

4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene): is a valuable intermediate in organic synthesis. Its unique structure, containing both chloro and fluoro substituents, makes it a versatile reagent for constructing complex organic molecules. It can be used to introduce fluorine atoms into target molecules, which is particularly useful in the pharmaceutical industry where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Material Science

In material science, this compound can contribute to the development of new polymeric materials. By acting as a monomer, it can be polymerized to form polymers with specific properties such as high thermal stability and resistance to solvents. These characteristics are essential for materials used in extreme conditions, such as in aerospace or chemical processing industries .

Catalysis

The chloro and fluoro groups in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) can act as ligands in transition metal complexes. These complexes can serve as catalysts in various chemical reactions, including those that are important for producing fine chemicals and pharmaceuticals. The presence of fluorine can also influence the reactivity and selectivity of the catalytic process .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in a number of drug molecules. Its incorporation into new drug candidates can be explored for the development of treatments for various diseases. The fluorine atoms can improve the drug’s binding affinity to its target, increase its lipophilicity, and enhance its ability to cross biological membranes .

Fluorescent Probes

The aromatic rings and halogen atoms present in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) make it a potential candidate for the development of fluorescent probes. These probes can be used in bioimaging to track the presence and movement of specific molecules within cells, providing valuable insights into cellular processes and disease progression .

Agrochemical Research

Fluorinated compounds are often used in agrochemicals due to their enhanced stability and biological activity. 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) could be utilized in the synthesis of new pesticides or herbicides. Its structural elements could be key in designing compounds that are more effective at lower doses, reducing the environmental impact .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPNFOAHWMDUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561893 | |

| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | |

CAS RN |

379-54-4 | |

| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)